molecular formula C20H24BrN9O4 B11537223 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(azepan-1-ylmethyl)-N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide

1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(azepan-1-ylmethyl)-N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide

Cat. No.: B11537223
M. Wt: 534.4 g/mol
InChI Key: KJVCQBHGRODKEG-AUEPDCJTSA-N
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Description

1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-[(AZEPAN-1-YL)METHYL]-N’-[(E)-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a triazole ring, and a hydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-[(AZEPAN-1-YL)METHYL]-N’-[(E)-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE typically involves multiple steps, starting with the preparation of the oxadiazole and triazole intermediates. The key steps include:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of a suitable hydrazide with a nitrile oxide.

    Formation of the Triazole Ring: This involves the reaction of an azide with an alkyne under copper-catalyzed conditions (CuAAC).

    Coupling Reactions: The final compound is obtained by coupling the oxadiazole and triazole intermediates with the appropriate aldehyde and amine under mild conditions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-[(AZEPAN-1-YL)METHYL]-N’-[(E)-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines and alcohols.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Conditions vary depending on the specific substitution reaction but may include the use of catalysts, solvents, and temperature control.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-[(AZEPAN-1-YL)METHYL]-N’-[(E)-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Biological Research: It is used in the study of enzyme inhibition and receptor binding.

    Industrial Applications: The compound may be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-[(AZEPAN-1-YL)METHYL]-N’-[(E)-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

    1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-[(AZEPAN-1-YL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE: Lacks the bromohydroxy methoxyphenyl group.

    1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-[(AZEPAN-1-YL)METHYL]-N’-[(E)-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE: Lacks the azepan-1-ylmethyl group.

Uniqueness: The presence of the bromohydroxy methoxyphenyl group and the azepan-1-ylmethyl group in 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-[(AZEPAN-1-YL)METHYL]-N’-[(E)-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE makes it unique compared to similar compounds

Properties

Molecular Formula

C20H24BrN9O4

Molecular Weight

534.4 g/mol

IUPAC Name

1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(azepan-1-ylmethyl)-N-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylideneamino]triazole-4-carboxamide

InChI

InChI=1S/C20H24BrN9O4/c1-33-15-9-12(8-13(21)17(15)31)10-23-25-20(32)16-14(11-29-6-4-2-3-5-7-29)30(28-24-16)19-18(22)26-34-27-19/h8-10,31H,2-7,11H2,1H3,(H2,22,26)(H,25,32)/b23-10+

InChI Key

KJVCQBHGRODKEG-AUEPDCJTSA-N

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=N/NC(=O)C2=C(N(N=N2)C3=NON=C3N)CN4CCCCCC4)Br)O

Canonical SMILES

COC1=C(C(=CC(=C1)C=NNC(=O)C2=C(N(N=N2)C3=NON=C3N)CN4CCCCCC4)Br)O

Origin of Product

United States

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